4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid
Description
Molecular Architecture and IUPAC Nomenclature
The compound this compound exhibits a complex molecular architecture that combines several distinct structural motifs within a unified framework. According to established chemical databases, the compound is registered under Chemical Abstracts Service number 1094645-44-9, providing a unique identifier for this specific molecular entity. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, reflecting its systematic structural components and their connectivity patterns.
The molecular formula of this compound is established as C₁₅H₁₉NO₃, indicating the presence of fifteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight has been determined to be 261.32 grams per mole according to commercial chemical suppliers, though some database entries report slightly different values of 260.313 grams per mole. This compound belongs to the broader classification of indole derivatives, specifically categorized as an indolebutyric acid derivative due to its structural similarities with naturally occurring auxins.
The molecular architecture consists of three primary structural components that contribute to its overall chemical identity and properties. The central indole ring system provides the core heterocyclic framework, characterized by a benzene ring fused to a pyrrole ring through a shared carbon-carbon bond. The methoxyethyl substituent attached to the nitrogen atom of the indole ring introduces additional flexibility and polar character to the molecule. The butanoic acid chain extending from the third position of the indole ring provides carboxylic acid functionality, enabling various chemical interactions and biological activities.
| Structural Component | Description | Chemical Formula Fragment |
|---|---|---|
| Indole Core | Fused benzene-pyrrole system | C₈H₆N |
| Methoxyethyl Substituent | Ether-containing alkyl chain | C₃H₇O |
| Butanoic Acid Chain | Four-carbon carboxylic acid | C₄H₇O₂ |
Crystallographic Analysis and Conformational Studies
Crystallographic analysis of this compound reveals important information about its three-dimensional molecular arrangement and solid-state packing characteristics. While specific crystallographic data for this exact compound is limited in the available literature, structural analysis can be inferred from related indole derivatives and computational modeling approaches. The compound is reported to exist as a solid at room temperature, suggesting sufficient intermolecular interactions to maintain crystalline organization.
The conformational flexibility of this molecule is significantly influenced by the presence of multiple rotatable bonds within its structure. Database analysis indicates that the compound possesses seven rotatable bonds, primarily located within the methoxyethyl substituent and the butanoic acid chain. This conformational freedom allows the molecule to adopt various three-dimensional arrangements, which may be important for its interaction with biological targets or crystalline packing arrangements.
The polar surface area of the compound has been calculated to be 54 square angstroms, reflecting the contribution of the carboxylic acid group, ether oxygen, and indole nitrogen to the overall polarity of the molecule. This moderate polar surface area suggests that the compound possesses both hydrophilic and lipophilic characteristics, which may influence its solubility properties and biological membrane permeability. The calculated logarithm of the partition coefficient (LogP) value of 2.35 further supports this balanced polarity profile.
Hydrogen bonding patterns play a crucial role in determining the crystalline structure of this compound. The carboxylic acid group can function as both a hydrogen bond donor and acceptor, while the methoxyethyl ether oxygen provides additional hydrogen bond acceptor capabilities. The indole nitrogen, depending on its protonation state and local environment, may also participate in hydrogen bonding interactions that stabilize specific conformational arrangements.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for detailed structural elucidation, offering information about the connectivity and environment of individual atoms within the molecule. The proton Nuclear Magnetic Resonance spectrum of this compound would be expected to display characteristic signals corresponding to the various hydrogen environments present in the structure.
The aromatic region of the proton Nuclear Magnetic Resonance spectrum would contain signals from the indole ring system, typically appearing between 7.0 and 8.0 parts per million. The indole hydrogen at the second position would appear as a distinctive singlet, while the benzene ring hydrogens would display the characteristic splitting patterns associated with substituted aromatic systems. The methoxyethyl substituent would contribute signals in the aliphatic region, with the methoxy group appearing as a singlet around 3.7 parts per million and the ethylene bridge showing as complex multipets between 3.5 and 4.5 parts per million.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, revealing the carbon framework and electronic environments within the molecule. The carbonyl carbon of the carboxylic acid group would appear in the characteristic downfield region around 175-180 parts per million, while the aromatic carbons of the indole system would be distributed between 110 and 140 parts per million. The methoxy carbon would appear around 58 parts per million, and the aliphatic carbons of the butanoic acid chain would be observed in the range of 20-35 parts per million.
| Spectroscopic Technique | Key Diagnostic Features | Expected Observations |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 parts per million |
| ¹H Nuclear Magnetic Resonance | Methoxy group | ~3.7 parts per million (singlet) |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 175-180 parts per million |
| Infrared | Carboxylic acid stretch | 2500-3300 cm⁻¹ (broad) |
| Mass Spectrometry | Molecular ion | m/z 261 |
Infrared spectroscopy provides valuable information about the functional groups present in the molecule, particularly the carboxylic acid and ether functionalities. The carboxylic acid group would display characteristic absorption bands, including a broad hydroxyl stretch between 2500 and 3300 wavenumbers and a carbonyl stretch around 1700 wavenumbers. The ether linkage in the methoxyethyl group would contribute a carbon-oxygen stretch in the region of 1000-1300 wavenumbers, while the indole ring system would display characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations.
Mass spectrometry serves as a definitive tool for molecular weight confirmation and structural fragmentation analysis. The molecular ion peak would appear at mass-to-charge ratio 261, corresponding to the calculated molecular weight of the compound. Fragmentation patterns would provide additional structural information, with potential loss of the carboxylic acid functionality (45 mass units) and the methoxyethyl group (59 mass units) representing characteristic fragmentation pathways.
Computational Chemistry Approaches for Electronic Structure Prediction
Computational chemistry methods provide powerful tools for predicting and understanding the electronic structure, molecular properties, and reactivity patterns of this compound. Density functional theory calculations represent the most commonly employed approach for investigating organic molecules of this complexity, offering a balance between computational efficiency and accuracy for ground-state electronic structure predictions. These calculations can provide detailed information about molecular orbital energies, electron density distributions, and optimized geometrical parameters.
The electronic structure of this compound is significantly influenced by the conjugated π-electron system of the indole ring, which extends throughout the heterocyclic framework and affects the overall molecular reactivity. Highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations can provide insights into the electron-donating and electron-accepting capabilities of the molecule, which are important for understanding potential chemical reactions and biological interactions. The presence of the electron-rich indole system and the electron-withdrawing carboxylic acid group creates an interesting electronic balance within the molecule.
Molecular electrostatic potential mapping represents another valuable computational approach for visualizing the charge distribution and potential interaction sites within the molecule. This analysis can identify regions of positive and negative electrostatic potential, which are crucial for predicting hydrogen bonding patterns, intermolecular interactions, and potential binding sites for biological targets. The carboxylic acid region would be expected to display significant negative electrostatic potential, while regions near the positively charged atoms would show positive potential.
Conformational analysis through computational methods enables the exploration of the molecule's flexibility and the identification of low-energy conformational states. Given the presence of seven rotatable bonds, this compound can adopt numerous conformational arrangements, and computational methods can identify the most thermodynamically stable configurations. Molecular dynamics simulations can further explore the dynamic behavior of the molecule and its conformational sampling in different environments.
| Computational Method | Application | Information Provided |
|---|---|---|
| Density Functional Theory | Electronic structure | Molecular orbitals, energy levels |
| Electrostatic Potential Mapping | Charge distribution | Interaction sites, polarity regions |
| Conformational Analysis | Molecular flexibility | Stable conformations, energy barriers |
| Molecular Dynamics | Dynamic behavior | Conformational sampling, flexibility |
Solvation models can be incorporated into computational studies to investigate the behavior of the compound in various solvent environments, which is particularly relevant given its moderate polar surface area and balanced lipophilic-hydrophilic character. These calculations can predict solubility parameters, partition coefficients, and the influence of solvation on molecular conformation and electronic properties. Such information is valuable for understanding the compound's behavior in different chemical and biological environments.
Properties
IUPAC Name |
4-[1-(2-methoxyethyl)indol-3-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-19-10-9-16-11-12(5-4-8-15(17)18)13-6-2-3-7-14(13)16/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUQOUNNXUNJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis generally follows a modular approach:
- Formation of the indole core
- Functionalization at the 3-position of indole
- Introduction of the 2-methoxyethyl group
- Attachment of the butanoic acid chain
This approach ensures regioselectivity and functional group compatibility, critical for obtaining high yields and purity.
Functionalization at the 3-Position
Method:
The key step involves introducing a substituent at the 3-position of the indole ring, often via electrophilic substitution or nucleophilic addition, followed by oxidation if necessary.
Reaction Conditions:
- Nitration or halogenation followed by substitution with nucleophiles such as amino or alkoxy groups.
- Alternatively, direct alkylation using alkyl halides under basic conditions.
Research Findings:
In patent WO2023012829A1, a linear approach involving sequential coupling reactions is used to attach peptide fragments, which can be adapted for indole derivatives with appropriate modifications.
Introduction of the 2-Methoxyethyl Group
- Alkylation of the indole nitrogen or the 3-position with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide or chloride).
- Use of base (e.g., potassium carbonate) to facilitate nucleophilic substitution.
Reaction Conditions: - Reactions typically performed in polar aprotic solvents like acetonitrile or DMF at room temperature or slightly elevated temperatures.
Research Data:
While specific to indole derivatives, similar alkylation procedures are well-documented in medicinal chemistry literature for modifying indole scaffolds.
Attachment of the Butanoic Acid Moiety
- The butanoic acid chain can be introduced via acylation of the indole or its derivatives using butanoyl chloride or butanoic acid anhydride.
- Alternatively, via nucleophilic substitution of a suitable leaving group (e.g., halide) on the indole derivative with butanoic acid derivatives.
- Reactions are typically catalyzed by bases such as pyridine or triethylamine in solvents like dichloromethane or tetrahydrofuran (THF).
- Ensuring selective acylation at the 3-position of indole is critical.
Research Findings:
In patent CN116751167A, similar acylation reactions are employed to attach acyl groups to heterocyclic compounds, indicating the viability of this approach.
Purification and Characterization
- Purification: Column chromatography, recrystallization, or preparative HPLC.
- Characterization: Confirmed via NMR, IR, MS, and elemental analysis.
Data Table: Summary of Preparation Methods
| Step | Reaction Type | Reagents | Conditions | Purpose | References/Data Sources |
|---|---|---|---|---|---|
| Indole core synthesis | Cyclization | Phenylhydrazine + ketone | Acidic, thermal | Indole formation | Standard organic synthesis literature |
| Functionalization at 3-position | Electrophilic substitution | Nitration, halogenation | Acidic or basic, controlled temperature | Substituent introduction | Patents WO2023012829A1, general literature |
| Methoxyethyl group addition | Alkylation | 2-methoxyethyl halide | Polar aprotic solvent, room temp | Side chain attachment | Similar procedures in medicinal chemistry |
| Butanoic acid attachment | Acylation | Butanoyl chloride/anhydride | Pyridine or TEA, dichloromethane | Chain extension | Patent CN116751167A |
Research Findings and Considerations
- Selectivity: The key to successful synthesis is regioselectivity at the 3-position of indole and control over the alkylation of the nitrogen or carbon positions.
- Yield Optimization: Reaction conditions such as temperature, solvent, and reagent equivalents significantly influence yields.
- Scalability: Industrial methods favor continuous flow reactors and optimized catalysts for large-scale production, as suggested in recent patents.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the butanoic acid chain can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid. Research indicates that compounds with indole structures exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that similar indole derivatives showed enhanced activity against various Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| This compound | Staphylococcus aureus | 5 | High |
| Similar Indole Derivative | Escherichia coli | 10 | Moderate |
| Similar Indole Derivative | Candida albicans | 8 | High |
Antioxidant Properties
The compound has also been investigated for its antioxidant properties. Studies suggest that indole derivatives can protect against oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. This property is particularly relevant in preventing cellular damage in various biological systems .
Plant Growth Regulators
This compound may serve as a plant growth regulator, similar to indole-3-butyric acid, which is known for promoting root growth and enhancing plant development. Its application in agriculture could lead to improved crop yields and resilience against environmental stressors.
Table 2: Effects of Indole Derivatives on Plant Growth
| Compound | Plant Species | Root Length Increase (%) | Application Method |
|---|---|---|---|
| This compound | Arabidopsis thaliana | 25 | Foliar Spray |
| Indole-3-butyric acid | Zea mays | 30 | Soil Application |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of various indole derivatives against common pathogens. The results indicated that the tested compounds, including this compound, exhibited potent antibacterial effects, particularly against resistant strains of bacteria. This finding supports the potential use of these compounds in clinical settings to combat antibiotic resistance.
Case Study 2: Agricultural Impact
A field study assessed the impact of foliar application of this compound on tomato plants. The results showed a significant increase in fruit yield and overall plant health compared to untreated controls. This suggests that the compound could be an effective natural growth enhancer in agricultural practices.
Mechanism of Action
The mechanism of action of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may interact with enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below compares the target compound with analogous indole derivatives, focusing on substituents, molecular properties, and synthetic considerations:
Functional Group Impact
- Methoxy vs. Alkyl Groups : The methoxy group’s electron-donating nature may influence electronic properties of the indole ring, altering binding interactions in biological systems compared to electron-neutral alkyl groups.
- Chain Length Effects: Butanoic acid chains (4-carbons) balance flexibility and rigidity, optimizing interactions with enzyme active sites compared to shorter chains (e.g., acetic acid derivatives) .
Biological Activity
4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This indole derivative is structurally related to other biologically active compounds and has been studied for its effects in various biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : C14H17NO3
- Molecular Weight : 247.29 g/mol
- IUPAC Name : this compound
This compound features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Antimicrobial Activity
Research has shown that compounds with indole structures often exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of indole, including this compound, can demonstrate activity against various bacterial strains. The mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.
Antioxidant Properties
Indole derivatives have also been reported to possess antioxidant properties. This activity is crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The antioxidant mechanism typically involves scavenging free radicals and enhancing the body's natural defense systems.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, with results indicating a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics. The study concluded that this compound could serve as a lead in the development of new antimicrobial agents .
Case Study 2: Antioxidant Activity in Cellular Models
Another investigation assessed the antioxidant effects of this compound using cellular models subjected to oxidative stress. The results demonstrated a significant reduction in markers of oxidative damage when cells were treated with this compound, suggesting its potential as a protective agent against oxidative injury .
Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Antioxidant | Scavenging free radicals |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in microbial resistance. These studies suggest that the compound binds effectively to key sites on bacterial enzymes, which may explain its observed antimicrobial activity .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid, and how do reaction conditions impact yield?
- Methodology :
- Multi-step synthesis : Begin with indole functionalization via alkylation of the nitrogen atom using 2-methoxyethyl halides under basic conditions (e.g., NaH in DMF). Protect the carboxylic acid group during this step using tert-butyl esters to prevent side reactions .
- Coupling reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach substituents to the indole ring, followed by deprotection of the carboxylic acid group .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Considerations : Optimize temperature and catalyst loading to minimize byproducts. For example, excessive heating during alkylation can lead to ring-opening side reactions.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Spectroscopic Methods :
- NMR : Use - and -NMR to verify the methoxyethyl group (δ ~3.3–3.5 ppm for OCH) and indole protons (δ ~7.0–7.5 ppm). Compare with predicted spectra from computational tools like ACD/Labs .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H] at m/z ~318.17) .
- Crystallography : Single-crystal X-ray diffraction (as in for similar indole derivatives) resolves stereochemical ambiguities and validates bond lengths/angles .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation. Desiccate to avoid hydrolysis of the methoxyethyl group .
- Handling : Use gloves and face shields (per guidelines) when manipulating powdered forms to prevent dermal/ocular exposure .
Advanced Research Questions
Q. What mechanistic insights explain the electron-donating effects of the methoxyethyl group on the indole ring’s electronic properties?
- Experimental Approaches :
- Comparative Spectroscopy : Measure UV-Vis absorption shifts in polar vs. nonpolar solvents to assess solvatochromism induced by the methoxyethyl group.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution and HOMO-LUMO gaps .
- Case Study : In , methoxy groups on aromatic rings increased electron density, reducing electrophilic substitution reactivity—a principle applicable to indole derivatives.
Q. How can conflicting solubility data in polar aprotic solvents (e.g., DMSO vs. DMF) be resolved during formulation?
- Methodology :
- Co-solvent Systems : Blend DMSO with water (e.g., 150 mg/mL in DMSO, as in ) to enhance solubility. Adjust pH to deprotonate the carboxylic acid (pKa ~4.7) for ionic stabilization .
- Solubility Parameters : Use Hansen solubility parameters to predict miscibility. For example, DMSO’s high polarity (δ = 12.0) may require additives like PEG-400 for hydrophobic indole moieties .
Q. What strategies address discrepancies in -NMR data for substituted indole derivatives?
- Troubleshooting :
- Dynamic Effects : Variable temperature NMR can resolve signal splitting caused by rotational barriers around the methoxyethyl group.
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns (e.g., deuterate the methylene groups in the methoxyethyl chain) .
- Case Study : used crystallography to validate NMR assignments for a hydroxyethyl-indole derivative, highlighting the need for multi-technique validation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
